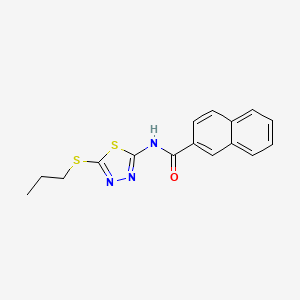
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-naphthoic acid with thiosemicarbazide to form the intermediate 2-naphthoylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.
Substitution: The hydrogen atoms in the naphthamide group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
作用機序
The mechanism of action of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
類似化合物との比較
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Uniqueness
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to its specific propylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-9-21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRCOHIXZWOLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
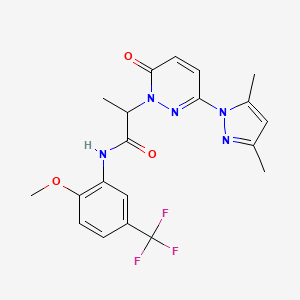

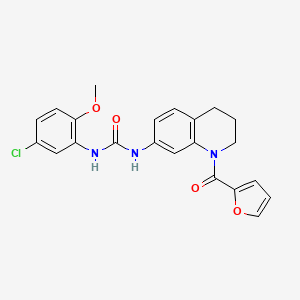
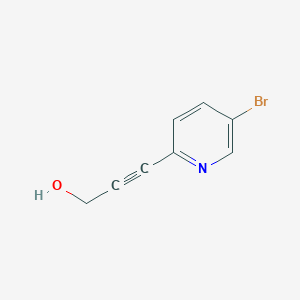
![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)
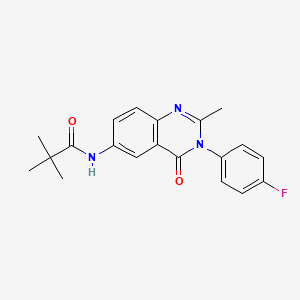
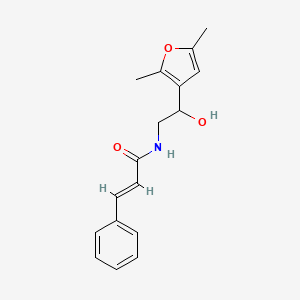
![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2784016.png)
![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2784020.png)
![(3R)-3-methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B2784022.png)
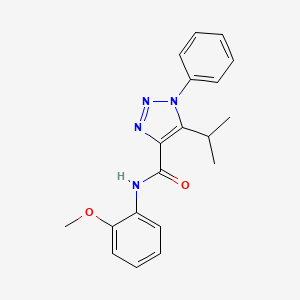
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
